molecular formula C12H12N2 B13345478 8-(Azetidin-3-yl)quinoline

8-(Azetidin-3-yl)quinoline

Cat. No.: B13345478
M. Wt: 184.24 g/mol
InChI Key: FVICIHONDLNRFS-UHFFFAOYSA-N
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Description

8-(Azetidin-3-yl)quinoline is a compound that features a quinoline ring system substituted with an azetidine moiety at the 8-position. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The incorporation of the azetidine ring enhances the compound’s chemical and biological properties, making it a subject of interest in medicinal chemistry.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 8-(Azetidin-3-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols.

Major Products Formed:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinolines.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 8-(Azetidin-3-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like DNA gyrase and topoisomerase, leading to the disruption of DNA replication and cell division in microbial cells . In cancer cells, it may induce apoptosis by activating caspase pathways and inhibiting cell proliferation . The exact mechanism can vary depending on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Uniqueness: 8-(Azetidin-3-yl)quinoline is unique due to the specific positioning of the azetidine ring on the quinoline core, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

8-(azetidin-3-yl)quinoline

InChI

InChI=1S/C12H12N2/c1-3-9-4-2-6-14-12(9)11(5-1)10-7-13-8-10/h1-6,10,13H,7-8H2

InChI Key

FVICIHONDLNRFS-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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